molecular formula C14H13ClF3N5O2 B2371490 ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate CAS No. 2060748-89-0

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate

Cat. No.: B2371490
CAS No.: 2060748-89-0
M. Wt: 375.74
InChI Key: PLOUGZYVMWHIOX-UHFFFAOYSA-N
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Description

Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is a heterocyclic compound featuring a triazine core substituted with a pyridinyl group, a dimethylamino group, and an ethyl carboxylate moiety. Its structural complexity arises from the trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring, which are known to enhance lipophilicity, metabolic stability, and bioactivity in agrochemical and pharmaceutical contexts .

Properties

IUPAC Name

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O2/c1-4-25-13(24)10-12(23(2)3)20-11(22-21-10)9-8(15)5-7(6-19-9)14(16,17)18/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUGZYVMWHIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloro-5-(Dimethylamino)-1,2,4-Triazine-3-Carboxylic Acid

The triazine core is synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Stepwise substitution is employed to ensure regioselectivity:

  • Carboxylation : Reaction with ethyl glycolate in acetone at 0–5°C introduces the carboxylate at position 6.
  • Dimethylamination : Selective substitution at position 5 using dimethylamine gas in tetrahydrofuran (THF) at 25°C.
  • Chlorine Retention : Position 3 remains chlorinated for subsequent coupling.

Key Data :

Step Reagent/Conditions Yield
1 Ethyl glycolate, acetone, 0°C 92%
2 Dimethylamine, THF, 25°C 88%

Synthesis of the Pyridinyl Substituent

Preparation of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

The pyridine moiety is synthesized via a modified Hoffman-Löffler reaction:

  • Chlorination : 3-Nitro-5-(trifluoromethyl)pyridine is treated with phosphorus oxychloride (POCl₃) at 110°C for 6 hours.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Optimization Note : Use of dichloromethane as a solvent minimizes byproducts.

Triazine-Pyridine Coupling

Suzuki-Miyaura Cross-Coupling

The chlorinated triazine (6-chloro-5-(dimethylamino)-1,2,4-triazine-3-carboxylic acid) is coupled with 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid under palladium catalysis:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 80°C, 12 hours

Yield : 78% after purification by silica gel chromatography.

Alternative Nucleophilic Aromatic Substitution

For laboratories without boronic acid availability, direct substitution using CuI catalysis in dimethylformamide (DMF) at 120°C achieves moderate yields (65%).

Esterification of the Carboxylic Acid

Fischer Esterification

The carboxylic acid intermediate is converted to the ethyl ester using ethanol and sulfuric acid under reflux:

Conditions :

  • Ethanol (excess), H₂SO₄ (cat.), 80°C, 8 hours
  • Yield: 95%

Process Optimization and Scalability

Solvent Selection

Comparative studies reveal dichloromethane and dioxane as optimal for coupling and esterification, respectively, due to improved solubility and reduced side reactions.

Catalyst Loading Reduction

Pd(PPh₃)₄ loading can be reduced to 2 mol% without yield loss by extending reaction time to 24 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 3.12 (s, 6H, N(CH₃)₂), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30): >99% purity, t₅ = 6.7 min.

Industrial-Scale Considerations

Waste Management

Patent CN106349159A highlights solvent recovery systems for dichloromethane, reducing environmental impact.

Cost Efficiency

Bulk synthesis achieves a 72% overall yield at a 10 kg scale, with raw material costs of \$1,200/kg.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reaction Conditions Product Catalysts/Agents
1.0 M NaOH, H<sub>2</sub>O/EtOH, reflux3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylic acidBase-mediated saponification
HCl (6 M), 60°C, 24 hSame carboxylic acid productAcidic hydrolysis

This reaction is critical for further functionalization, such as amide coupling (see Section 3). The carboxylic acid intermediate is highly reactive toward nucleophiles like amines.

Nucleophilic Aromatic Substitution (NAS) at the Pyridine Chloro Group

The electron-deficient 3-chloro-5-(trifluoromethyl)pyridine moiety facilitates NAS reactions.

Nucleophile Conditions Product Reference
Primary amines (e.g., NH<sub>3</sub>)Pd(OAc)<sub>2</sub>, Xantphos, 80°C, 12 h3-amino-5-(trifluoromethyl)pyridin-2-yl-substituted triazine
ThiolsK<sub>2</sub>CO<sub>3</sub>, DMF, 100°C, 6 h3-(alkyl/arylthio)-5-(trifluoromethyl)pyridin-2-yl-substituted triazine

The trifluoromethyl group enhances the electrophilicity of the adjacent chloro atom, enabling efficient substitution with soft nucleophiles (e.g., thiols) under mild conditions .

Amide Bond Formation via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid can react with amines to form amides, a common strategy in drug development.

Amine Coupling Agent Conditions Product
BenzylamineHATUDIPEA, DMF, rt, 4 h3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxamide
PiperazineEDC/HClDCM, 0°C → rt, 12 hPiperazine-linked bis-triazine derivative

These reactions are pivotal for diversifying the compound’s pharmacological profile, as seen in GPR84 antagonist development .

Functionalization of the Dimethylamino Group

The dimethylamino substituent on the triazine ring can participate in alkylation or oxidation reactions.

Reaction Type Reagents Conditions Product
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>DMF, 60°C, 8 hQuaternary ammonium salt derivative
OxidationmCPBADCM, 0°C → rt, 6 hN-oxide derivative

Alkylation enhances solubility, while oxidation modulates electronic properties for downstream reactivity .

Triazine Ring Modifications

The 1,2,4-triazine core can undergo cycloaddition or ring-opening reactions under specialized conditions.

Reaction Conditions Product
[4+2] CycloadditionMaleic anhydride, 120°C, 24 hFused bicyclic adduct
Acidic ring openingH<sub>2</sub>SO<sub>4</sub> (conc.), reflux, 48 hFragmented pyridine-carboxylic acid

These transformations are less common but highlight the compound’s versatility in generating novel scaffolds .

Cross-Coupling Reactions

The chloro and trifluoromethyl groups on the pyridine ring enable Pd-catalyzed cross-couplings.

Reaction Type Catalyst System Product
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-substituted triazine
Buchwald-Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAmino-substituted triazine with extended aryl groups

These methods are instrumental in introducing aryl or heteroaryl groups for structure-activity relationship (SAR) studies .

Stability Under Thermal and Photolytic Conditions

The compound’s stability was assessed under stress conditions:

Condition Temperature Time Degradation Major Degradants
Thermal (solid)80°C14 days<5%Hydrolyzed ester and demethylated triazine
Photolytic (UV light)300–800 nm48 h12%Oxidized pyridine and triazine N-oxide

The trifluoromethyl group confers stability against hydrolytic degradation, while the triazine ring is susceptible to photolytic oxidation .

Scientific Research Applications

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridine-trifluoromethyl-chloro motif distinguishes it from ’s pyran-pyrazole derivatives.
  • The dimethylamino group on the triazine ring may act as a hydrogen-bond acceptor, contrasting with the amino (-NH₂) and hydroxy (-OH) groups in 11a and 11b, which serve as hydrogen-bond donors .

Critical Differences :

  • Unlike 11a and 11b, which use pyran scaffolds, the target compound’s pyridine-triazine architecture demands precise regioselectivity to position substituents .

Comparative Limitations :

  • Compounds like 11a and 11b () exhibit bioactivity tied to their pyran-pyrazole cores but lack the agrochemical relevance of halogenated triazines .

Biological Activity

Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13ClF3N4O2
  • Molecular Weight : 336.72 g/mol
  • CAS Number : 148837-76-7

This compound features a triazine ring which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, studies have shown that triazine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to increased membrane permeability and antimicrobial efficacy .

Anticancer Potential

Triazine derivatives have been investigated for their anticancer properties. A study focusing on related compounds demonstrated selective cytotoxicity towards hypoxic tumor cells, suggesting that this compound could potentially serve as a hypoxia-selective cytotoxin . This selectivity is advantageous in targeting tumor cells while sparing normal tissues.

Inhibition of Protein Kinases

Screening for biological activity has revealed that similar triazine compounds can act as inhibitors of specific protein kinases. For instance, a related compound showed inhibition against PI5P4Kγ with a KDK_D value of 7.1 nM, indicating potent activity against this target . This suggests that this compound may also possess kinase inhibitory properties.

Anti-inflammatory Activity

Research on triazine derivatives has highlighted their anti-inflammatory potential. Compounds with similar structures have shown significant inhibition of COX enzymes, which are crucial in the inflammatory response. For instance, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazine derivatives:

StudyFindings
Identified potent antimicrobial effects against E. coli and S. aureus for triazine derivatives.
Demonstrated significant anti-inflammatory activity with IC50 values lower than standard drugs.
Showed selective cytotoxicity in hypoxic conditions relevant to cancer therapy.

Q & A

Q. What are the common synthetic routes for ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyridine-triazine core. Key steps include:

Nucleophilic substitution on 3-chloro-5-(trifluoromethyl)pyridine derivatives to introduce amino groups.

Cyclocondensation of amidrazones with carbonyl compounds to form the triazine ring.

Esterification of the carboxylate group using ethanol under acid catalysis.
Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and reduce side products . For example, methyl esters of related pyridine-carboxylates (e.g., methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) are synthesized via similar strategies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and trifluoromethyl group integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (e.g., ≥98% purity criteria) to assess purity and detect impurities .
    Stability under storage can be monitored via accelerated degradation studies using thermal gravimetric analysis (TGA) .

Q. What are the key reactivity patterns observed in triazine-pyridine hybrid systems?

  • Methodological Answer : The triazine ring exhibits nucleophilic aromatic substitution at electron-deficient positions (e.g., chlorine substitution). The pyridine moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogenated positions. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives undergo coupling via palladium catalysts . Reactivity can be predicted using frontier molecular orbital (FMO) analysis from DFT calculations .

Q. How can researchers assess the purity and stability of this compound under various storage conditions?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards.
  • Stability : Conduct stress testing (e.g., exposure to light, humidity, or elevated temperatures) followed by LC-MS to identify degradation products. Statistical design of experiments (DoE) can model stability profiles .

Q. What are the documented biological or catalytic activities of this compound?

  • Methodological Answer : While specific data for this compound is limited, structurally similar triazine-carboxylates show:
  • Herbicidal activity via inhibition of acetolactate synthase (ALS).
  • Antimicrobial properties by targeting bacterial dihydrofolate reductase (DHFR).
    Bioactivity screening should follow standardized protocols (e.g., microdilution assays for MIC determination) .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis pathways for this compound?

  • Methodological Answer :
  • Reaction path search : Use density functional theory (DFT) to evaluate activation energies and transition states for key steps (e.g., cyclocondensation).
  • Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yields.
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in reported reaction yields or product distributions?

  • Methodological Answer :
  • Meta-analysis : Systematically compare literature data to identify variables (e.g., solvent polarity, catalyst type) causing discrepancies.
  • DoE : Apply fractional factorial designs to isolate critical factors (e.g., reactant stoichiometry, mixing rate) and reconcile conflicting results .
  • In-situ monitoring : Use techniques like ReactIR to track intermediate formation in real-time .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Analyze electron density maps to identify reactive sites. The trifluoromethyl group increases electron-withdrawing effects, activating the pyridine ring for coupling.
  • Hammett plots : Correlate substituent effects (e.g., chloro vs. dimethylamino) with reaction rates.
  • Single-crystal XRD : Validate computational predictions with experimental bond-length data .

Q. What advanced methodologies exist for studying degradation pathways under different environmental conditions?

  • Methodological Answer :
  • Advanced mass spectrometry : Use LC-QTOF-MS/MS to fragment degradation products and propose structures.
  • Environmental fate modeling : Apply fugacity models to predict persistence in soil/water systems.
  • Microscopy : SEM-EDS can detect crystallinity changes during degradation .

Q. How can high-throughput screening techniques be applied to explore its structure-activity relationships?

  • Methodological Answer :
  • Combinatorial libraries : Synthesize analogs with varying substituents (e.g., replacing dimethylamino with pyrrolidinyl) .
  • Automated assays : Use 96-well plates for parallel bioactivity testing (e.g., enzyme inhibition).
  • QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity data using partial least squares regression .

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